molecular formula C13H11F3N4O4 B2628921 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1448054-80-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

カタログ番号 B2628921
CAS番号: 1448054-80-5
分子量: 344.25
InChIキー: JQRPLPPMMHDFBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a benzo[d][1,3]dioxole moiety, which is a common structure in many organic compounds . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The presence of a trifluoromethyl group indicates that the compound might have some interesting reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[d][1,3]dioxole and 1,2,4-triazole rings in separate steps. The benzo[d][1,3]dioxole ring could potentially be formed through a Pd-catalyzed arylation . The 1,2,4-triazole ring could be formed through a variety of methods, including cyclization reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxole and 1,2,4-triazole rings, as well as the trifluoromethyl group. The benzo[d][1,3]dioxole ring might undergo electrophilic aromatic substitution reactions, while the 1,2,4-triazole ring might participate in nucleophilic substitution reactions .

科学的研究の応用

  • Synthesis and Characterization : Research by Panchal and Patel (2011) focused on the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives. They achieved this by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes. The synthesized compounds were characterized using spectroscopic studies, confirming their structure and purity (Panchal & Patel, 2011).

  • In Silico Analysis and Microbial Investigation : A study by Pandya et al. (2019) synthesized a library of compounds including 2-substituted-1-(2-(5-((5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids. These compounds were investigated for their in silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activities. The results showed good to moderate antimicrobial activity against various strains (Pandya et al., 2019).

  • Antimicrobial Activity : Rezki (2016) conducted a study involving the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, displaying promising results (Rezki, 2016).

  • Positive Inotropic Evaluation : Li et al. (2008) synthesized a series of related compounds and evaluated their positive inotropic activities. They found that several compounds showed favorable activity compared to the standard drug Milrinone. This indicates potential therapeutic applications in cardiovascular diseases (Li et al., 2008).

  • Synthesis of Iso-C-nucleoside Analogues : Otero et al. (2005) explored the reaction of 1-(Methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-ones with 3-amino-1H-1,2,4-triazole. This synthesis led to the creation of triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidines, showcasing the versatility of such compounds in synthesizing nucleoside analogues (Otero et al., 2005).

  • Antagonist Radioligand for A2B Adenosine Receptors : Baraldi et al. (2004) synthesized MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors. This compound represents a potential tool for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O4/c1-19-11(13(14,15)16)18-20(12(19)22)5-10(21)17-7-2-3-8-9(4-7)24-6-23-8/h2-4H,5-6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRPLPPMMHDFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。